molecular formula C28H21N5NaO14S4 B041108 Black PN CAS No. 2519-30-4

Black PN

Cat. No. B041108
CAS RN: 2519-30-4
M. Wt: 802.7 g/mol
InChI Key: IZLSHSYQPYPPRM-UHFFFAOYSA-N
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Description

Black PN, also known as phenylenediamine, is an organic compound that is widely used in the scientific research field. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. In the scientific field, this compound is used as a reagent for various biochemical and physiological studies. It has a variety of applications and is known for its biochemical and physiological effects.

Scientific Research Applications

  • Cancer Therapy and Imaging : BPNs, particularly when modified with materials like PEG, demonstrate effectiveness in converting near-infrared light into heat, showing potential for photoacoustic imaging and photothermal therapy in cancer treatment (Sun et al., 2016). Additionally, they have been used for targeted chemo, gene, and photothermal therapy against multidrug-resistant cancer (Zeng et al., 2018).

  • Nanomedicine and Biomedical Applications : Their contribution in drug delivery, cancer treatment, bioimaging, and tissue engineering is significant (Hu et al., 2019). They have also been explored for theranostic nanomedicine, biosensing, and wound healing applications (Qian et al., 2017).

  • Electronic and Photocatalytic Applications : BPNs are utilized in creating heterojunctions for p-n diodes and BP-gated junction field-effect transistors (Jeon et al., 2016), and as metal-free photocatalysts for hydrogen evolution (Tian et al., 2018).

  • Energy and Environmental Applications : They have shown potential in solar-to-chemical energy conversion, including water splitting and pollutant removal (Lei et al., 2021), and in creating high-performance lithium-ion batteries (Chen et al., 2016).

  • Lubrication and Material Reinforcement : BPNs are also being explored as lubrication additives and fillers in self-lubricating composite materials (Wang et al., 2018), enhancing properties like strength, toughness, and modulus in composites (Ni et al., 2018).

  • Toxicity Concerns : While BPNs have a wide range of applications, their toxicity effects, particularly in biomedical contexts, require further investigation (Tan et al., 2019).

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Black PN . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Biochemical Analysis

Biochemical Properties

“Black PN” interacts with various enzymes and proteins, affecting their gene expression and activity. For instance, it has been observed to affect the gene expression and activity of superoxide dismutase, catalase (CAT), glutathione peroxidase (GPX), and acetylcholinesterase (AChE) enzymes .

Cellular Effects

“this compound” has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, treatment with “this compound” caused a decrease in both gene expression and enzyme activity of CAT and GPx .

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to decrease AChE activity, glutathione (GSH) level, and mitochondrial DNA (mtDNA) copy number .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “this compound” change over time. It has been observed that treatment with “this compound” can trigger toxicity by altering the level and activity of oxidative stress-related biomarkers in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. For instance, in fruit flies (Drosophila melanogaster), it was observed that treatment with 5 mg/mL of the dye caused a decrease in both gene expression and enzyme activity of CAT and GPx .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Black PN involves the reaction of p-nitroaniline with sodium sulfide to form p-phenylenediamine. This intermediate is then reacted with sodium nitrite and hydrochloric acid to form the diazonium salt, which is subsequently coupled with N,N-dimethylaniline to form Black PN.", "Starting Materials": [ "p-nitroaniline", "sodium sulfide", "sodium nitrite", "hydrochloric acid", "N,N-dimethylaniline" ], "Reaction": [ "Step 1: p-nitroaniline is dissolved in a solution of sodium sulfide in water and heated under reflux for several hours.", "Step 2: The resulting p-phenylenediamine is isolated by filtration and washed with water.", "Step 3: p-phenylenediamine is dissolved in hydrochloric acid to form a solution, which is then cooled to 0°C.", "Step 4: Sodium nitrite is added to the solution dropwise, while keeping the temperature below 5°C.", "Step 5: The resulting diazonium salt is added to a solution of N,N-dimethylaniline in hydrochloric acid, which is then heated under reflux for several hours.", "Step 6: The resulting Black PN is isolated by filtration, washed with water, and dried." ] }

CAS RN

2519-30-4

Molecular Formula

C28H21N5NaO14S4

Molecular Weight

802.7 g/mol

IUPAC Name

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate

InChI

InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);

InChI Key

IZLSHSYQPYPPRM-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

Other CAS RN

2519-30-4

physical_description

Black powder or granules

synonyms

4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4);  4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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